molecular formula C13H10BrClO B15305656 4-(Bromomethyl)-2-chloro-1-phenoxybenzene

4-(Bromomethyl)-2-chloro-1-phenoxybenzene

Cat. No.: B15305656
M. Wt: 297.57 g/mol
InChI Key: LKPBMJHJHYPQHP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromomethyl group, a chlorine atom, and a phenoxy group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene typically involves the bromination of 2-chloro-1-phenoxybenzene. One common method includes the reaction of 2-chloro-1-phenoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-1-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-1-phenoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The bromomethyl group is particularly reactive, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a phenoxy group.

    2-Chloro-4-(bromomethyl)phenol: Contains a hydroxyl group instead of a phenoxy group.

    4-(Bromomethyl)-2-chlorobenzaldehyde: Contains an aldehyde group instead of a phenoxy group.

Uniqueness

4-(Bromomethyl)-2-chloro-1-phenoxybenzene is unique due to the presence of both a bromomethyl group and a phenoxy group on the same benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-1-phenoxybenzene

InChI

InChI=1S/C13H10BrClO/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

LKPBMJHJHYPQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CBr)Cl

Origin of Product

United States

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